molecular formula C14H28O6Si B12678811 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate CAS No. 93804-26-3

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate

Cat. No.: B12678811
CAS No.: 93804-26-3
M. Wt: 320.45 g/mol
InChI Key: IQNCMVGYSANBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C14H28O6Si and a molecular weight of 320.45 g/mol . It is a methacrylate ester that contains a silyl group, making it a versatile compound in various applications, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Substitution: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Scientific Research Applications

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl methacrylate
  • 3-(Methacryloxypropyl)trimethoxysilane

Uniqueness

3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is unique due to its bis(2-methoxyethoxy)methylsilyl group, which provides enhanced solubility and reactivity compared to other silyl methacrylates. This makes it particularly useful in applications requiring high-performance materials .

Properties

CAS No.

93804-26-3

Molecular Formula

C14H28O6Si

Molecular Weight

320.45 g/mol

IUPAC Name

3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3

InChI Key

IQNCMVGYSANBSP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.